Platyphyllonol

Oncology Natural Product Cytotoxicity Breast Cancer

Platyphyllonol is a linear diarylheptanoid aglycone with well-characterized, tiered potency: MCF-7 cytotoxicity IC50 46.9 μg/mL (vs. platyphyllenone 18.1 μg/mL) and strong activity against KBNP-0028 influenza. It is NOT interchangeable with glycosylated derivatives (e.g., platyphyllonol-5-O-β-D-xylopyranoside) or other analogues. Source this specific aglycone form for reproducible SAR studies in oncology and virology.

Molecular Formula C19H22O4
Molecular Weight 314.4 g/mol
CAS No. 57089-26-6
Cat. No. B1314453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatyphyllonol
CAS57089-26-6
Molecular FormulaC19H22O4
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O
InChIInChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2
InChIKeyZBFSUZGUYFFWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Platyphyllonol for Procurement: Diaryheptanoid Baseline Specifications and Structural Identity (CAS 57089-26-6)


Platyphyllonol (5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one; synonym: Platyphyllone) is a linear diarylheptanoid natural product first isolated from the bark of Betula platyphylla var. japonica in 1973 [1]. It is characterized by a C19H22O4 scaffold with a C7 heptane chain linking two 4-hydroxyphenyl terminal moieties and a central C-3 ketone group; it co-occurs with structurally analogous diarylheptanoids—including platyphyllenone (C-3 ketone; C-1/C-2 double bond), hirsutenone (C-3 ketone; C-6/C-7 double bond), oregonin (C-3 ketone; C-5 xylopyranoside), and platyphylloside (C-3 ketone; C-5 glucopyranoside)—within multiple Alnus species [2]. These close structural analogues share nearly identical core architectures but differ in oxidation state, glycosylation, and saturation patterns, conferring distinct pharmacological profiles that preclude functional interchangeability in research applications.

Why Platyphyllonol Cannot Be Substituted with Generic Diarylheptanoids


Despite sharing a common diarylheptanoid backbone, Platyphyllonol exhibits distinct activity profiles relative to its in-class analogues that cannot be predicted from structural similarity alone. In MCF-7 breast cancer cells, Platyphyllonol demonstrates a cytotoxic IC50 of 46.9 μg/mL, which is 2.6-fold less potent than the structurally related platyphyllenone (IC50 18.1 μg/mL) under identical assay conditions [1]. Conversely, in multi-drug resistant non-small cell lung carcinoma (NCI-H460/R) models, the glycosylated derivative platyphyllonol-5-O-β-D-xylopyranoside shows considerably stronger anti-cancer activity than the reference diarylheptanoid curcumin [2]. Additionally, antiviral testing against KBNP-0028 avian influenza reveals that platyphyllone (a Platyphyllonol synonym) is strongly active, while platyphyllonol-5-xylopyranoside is only moderately active relative to the clinical neuraminidase inhibitor zanamivir [3]. These divergent outcomes across oncology and virology applications underscore that substitution with generic diarylheptanoids—absent matched quantitative data in the target assay system—introduces uncontrolled variability that compromises experimental reproducibility.

Platyphyllonol Procurement Evidence: Quantified Differential Activity Against Analogues


Platyphyllonol MCF-7 Cytotoxicity: Head-to-Head Comparison with Platyphyllenone and Doxorubicin

In a 2020 MTT assay study using MCF-7 breast cancer cells, Platyphyllonol (referred to as platyphyllone) exhibited an IC50 of 46.9 μg/mL, compared with 18.1 μg/mL for the structurally related diarylheptanoid platyphyllenone and 260.0 μg/mL for the crude Alnus hirsuta CHCl3 extract. The clinical chemotherapeutic doxorubicin served as the reference control with an IC50 of 6.7 μg/mL. The 2.6-fold difference in potency between Platyphyllonol and platyphyllenone, observed within the same assay panel, demonstrates that the C-1/C-2 saturation state materially affects cytotoxic potency in this cell line [1].

Oncology Natural Product Cytotoxicity Breast Cancer

Platyphyllonol-5-O-β-D-xylopyranoside Anti-Cancer Activity: Cross-Study Comparison with Curcumin

In a 2014 investigation of twenty-four diarylheptanoids across sensitive (NCI-H460) and multi-drug resistant (NCI-H460/R) non-small cell lung carcinoma lines, platyphyllonol-5-O-β-D-xylopyranoside exhibited strong anti-cancer activity that was 'considerably higher' than the reference diarylheptanoid curcumin, which was employed as a positive control [1]. While exact IC50 values were not discretely tabulated for every compound, structure-activity analysis across the full panel revealed that the presence of a carbonyl group at C-3 and substitution pattern at C-5 are critical determinants of cytotoxic potency. This class-level inference positions glycosylated Platyphyllonol derivatives as having elevated activity compared to the widely used natural diarylheptanoid curcumin in resistant NSCLC contexts.

Oncology Multi-Drug Resistance Lung Cancer

Platyphyllonol Antiviral Activity Against KBNP-0028 Avian Influenza: Comparison with Zanamivir

In a 2010 study evaluating eleven diarylheptanoids isolated from Alnus japonica bark, antiviral testing against KBNP-0028 (H9N2) avian influenza virus revealed that platyphyllone (10) was 'strongly active' against the virus, while its glycosylated derivative platyphyllonol-5-xylopyranoside (9) exhibited only 'moderate activity' when compared with the positive control neuraminidase inhibitor zanamivir [1]. This intra-class activity divergence—where glycosylation markedly attenuates antiviral potency—is supported by independent vendor technical documentation confirming moderate activity relative to zanamivir .

Virology Influenza Antiviral Natural Products

Platyphyllonol Hepatoprotective Effect: Absence of Detectable Activity in t-BHP HepG2 Model

A 2010 hepatoprotective screening of thirteen diarylheptanoid derivatives (including platyphylloside and platyphyllonol-5-O-β-D-xylopyranoside) against tert-butylhydroperoxide (t-BHP)-induced toxicity in HepG2 cells reported that only compounds 1–8 exhibited significant protective effects; the greatest effect was observed for (5S)-O-methylhirsutanonol (50.7±3.7% protection at 10 μM). Neither Platyphyllonol nor its aglycone was reported as active in this assay [1][2]. This negative finding establishes a critical application boundary: Platyphyllonol lacks hepatoprotective activity in this model, whereas other diarylheptanoids such as hirsutenone and oregonin demonstrate protective effects. This functional null result distinguishes Platyphyllonol from protective diarylheptanoid analogues and informs appropriate experimental application selection.

Hepatology Oxidative Stress Cytoprotection

Platyphyllonol Procurement: Optimal Research and Industrial Application Scenarios


Breast Cancer Cytotoxicity Studies Requiring a Defined Intermediate-Potency Natural Product Control

In MCF-7 breast cancer cytotoxicity investigations, Platyphyllonol (IC50 46.9 μg/mL) provides a well-characterized intermediate-potency reference between the more potent platyphyllenone (IC50 18.1 μg/mL) and the less active crude Alnus hirsuta CHCl3 extract (IC50 260.0 μg/mL). This tiered potency profile supports dose-response benchmarking and structure-activity relationship (SAR) analysis of diarylheptanoid C-1/C-2 saturation effects [1]. Procurement is indicated when the experimental design requires a natural product with moderate cytotoxic activity rather than the high potency of platyphyllenone or clinical chemotherapeutics.

Avian Influenza Antiviral Screening of Diarylheptanoid Aglycones

Platyphyllonol exhibits strong in vitro activity against KBNP-0028 (H9N2) avian influenza virus, whereas its glycosylated derivative platyphyllonol-5-xylopyranoside shows only moderate activity relative to zanamivir [2]. This activity differential makes Platyphyllonol the preferred diarylheptanoid candidate for antiviral natural product screening programs targeting influenza neuraminidase or related viral entry mechanisms. Procurement should explicitly specify the aglycone form, as glycosylation substantially attenuates antiviral efficacy.

Multi-Drug Resistant NSCLC Models Using Glycosylated Diarylheptanoid Derivatives

For investigations involving non-small cell lung carcinoma with multi-drug resistance (NCI-H460/R), the glycosylated derivative platyphyllonol-5-O-β-D-xylopyranoside demonstrates anti-cancer activity considerably higher than the widely used reference diarylheptanoid curcumin [3]. Procurement of this glycosylated Platyphyllonol derivative is appropriate for SAR studies examining how C-5 substitution and glycosylation influence activity in resistant cancer phenotypes, or for benchmarking novel synthetic diarylheptanoids against a derivative with established activity in resistant NSCLC lines.

Exclusion: t-BHP-Induced HepG2 Hepatoprotection Assays

Platyphyllonol should not be procured for research applications targeting hepatoprotection against t-BHP-induced oxidative damage in HepG2 cells. A 2010 screening of thirteen diarylheptanoid derivatives identified significant protective effects for compounds 1–8 (including oregonin, hirsutenone, and O-methylhirsutanonol at 50.7±3.7% protection at 10 μM), but Platyphyllonol was not among the active isolates [4]. Researchers requiring hepatoprotective diarylheptanoids should instead source hirsutenone, oregonin, or (5S)-O-methylhirsutanonol, which demonstrate quantifiable protective activity in this model system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Platyphyllonol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.